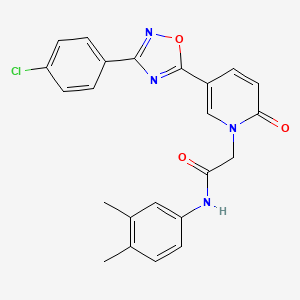
1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as oxazepanes. These compounds are characterized by a seven-membered ring containing one oxygen and one nitrogen atom. The presence of the o-tolyl group (a benzene ring with a methyl group at the ortho position) adds to the compound’s complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one typically involves the formation of the oxazepane ring followed by the introduction of the o-tolyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazepane ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the o-tolyl group via substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and cost-effective processes, including:
Batch Processing: Traditional method involving stepwise synthesis in a controlled environment.
Continuous Flow Chemistry: Modern approach allowing for continuous production with improved efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,4-Oxazepan-4-yl)-2-phenylethan-1-one: Similar structure with a phenyl group instead of an o-tolyl group.
1-(1,4-Oxazepan-4-yl)-2-(p-tolyl)ethan-1-one: Similar structure with a p-tolyl group instead of an o-tolyl group.
Uniqueness
1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one is unique due to the specific positioning of the o-tolyl group, which may influence its reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-1-(1,4-oxazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-12-5-2-3-6-13(12)11-14(16)15-7-4-9-17-10-8-15/h2-3,5-6H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCFXRLOFPMIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2433331.png)

![1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2433334.png)
![[(2,4,6-Trimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2433336.png)
![Methyl (E)-4-[[3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2433340.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2433341.png)

![2-[(4-Fluorobenzyl)thio]nicotinic acid](/img/structure/B2433343.png)
![2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol](/img/structure/B2433345.png)

![2-[2,2-Dimethylpropyl-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2433348.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide](/img/structure/B2433351.png)

